ABT-724 - 70006-24-5

ABT-724

Catalog Number: EVT-253312
CAS Number: 70006-24-5
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-724 is a synthetic compound classified as a selective dopamine D4 receptor agonist. [] This compound plays a vital role in scientific research, particularly in investigating the role of dopamine D4 receptors in various physiological and behavioral processes. [, , , , , , , , , ]

Synthesis Analysis

The synthesis of ABT-724 involves multiple steps and optimization processes. One key step in synthesizing a metabolite of ABT-724 involves the coupling of a trichloroacetimidate glucuronyl donor with a Cbz-protected hydroxypyridylpiperazine glycosyl acceptor. Direct glucuronidation attempts on the aglycon, its derivatives, or other truncated glycosyl acceptors were unsuccessful. This optimized route yielded 2.1 grams of the metabolite in eight steps starting from 2-chloro-5-hydroxypyridine, with an overall yield of 21%. []

Mechanism of Action

ABT-724 exerts its effects by selectively binding to and activating dopamine D4 receptors. It demonstrates high affinity for human dopamine D4 receptors with an EC50 of 12.4 nM and 61% efficacy. [] Crucially, it does not exhibit any significant activity on other dopamine receptor subtypes, including D1, D2, D3, and D5. [] This selective activation of the D4 receptor makes ABT-724 a valuable tool for dissecting the specific roles of this receptor subtype in various biological pathways and behavioral responses.

Applications
  • Erectile Function: Research indicates that ABT-724 facilitates penile erection in rats, suggesting a role for D4 receptors in erectile function. [, ] This effect is observed after systemic and intracerebroventricular administration, suggesting a supraspinal site of action. [] Additionally, ABT-724 enhances the erectogenic effects of sildenafil, a commonly prescribed drug for erectile dysfunction. []
  • Attention-Deficit Hyperactivity Disorder (ADHD): Studies using spontaneously hypertensive rats (SHR) – a model for ADHD – show that ABT-724 ameliorates hyperactivity and improves cognitive performance in tasks like the Morris water maze and the Lat maze. [, ] These findings suggest that D4 receptor modulation could be a potential therapeutic avenue for ADHD.
  • Attentional Set-Shifting: ABT-724 has been found to improve attentional set-shifting abilities in SHR, mirroring the effects of methylphenidate, a standard ADHD medication. [] This suggests a role for D4 receptors in cognitive flexibility and attentional control.
  • Zebrafish Larval Swimming Behavior: ABT-724 reversed the hypoactivity induced by the antipsychotic drug clozapine in zebrafish larvae. [] This finding suggests that D4 receptors might be involved in the locomotor effects of clozapine and potentially other antipsychotic drugs.
  • Reward and Reinforcement: In rhesus monkeys, ABT-724 demonstrated a reinforcing effect, although less potent than cocaine. [] This effect was dependent on individual differences and specific schedule requirements, indicating a complex interaction between D4 receptor activation and reward processing.
  • Impulsive Choice: Interestingly, ABT-724 increased impulsive choice in rats performing a delay-discounting task. [] This effect, also observed with the D1-like antagonist SCH 23390, suggests a complex interplay between D1 and D4 receptors in regulating impulsive behavior.
  • Antidepressant-like Effects: While dopamine D2/D3 agonists exhibited antidepressant-like effects in the rat forced swim test, ABT-724 did not demonstrate such effects. [] This finding suggests that D4 receptors might not play a significant role in mediating the antidepressant-like actions of dopaminergic compounds.

Apomorphine

  • Compound Description: Apomorphine is a non-selective dopamine receptor agonist. It activates dopamine receptors, including D1, D2, D3, D4, and D5 receptors. It is used clinically to treat Parkinson's disease and erectile dysfunction. []
  • Relevance: Apomorphine's erectogenic effect served as an early indication that dopamine receptors, particularly the D4 receptor later targeted by ABT-724, play a role in penile function. Unlike ABT-724, which selectively targets the D4 receptor, apomorphine's non-selective action limits its use due to potential side effects. []

Haloperidol

  • Compound Description: Haloperidol is a typical antipsychotic drug that acts primarily as a dopamine D2 receptor antagonist. It is used to treat psychotic disorders such as schizophrenia. []
  • Relevance: In the context of the studies reviewed, haloperidol's ability to block ABT-724-induced penile erection further supports the role of dopamine receptors, specifically the D4 receptor, in erectile function. This finding reinforces the idea that the erectogenic effect of ABT-724 is mediated through its action on dopamine receptors. []

Clozapine

  • Compound Description: Clozapine is an atypical antipsychotic drug that acts as an antagonist at multiple dopamine receptors, including D4. It exhibits high affinity for D4 receptors and is known to influence locomotor activity. []
  • Relevance: Similar to haloperidol, clozapine's ability to block ABT-724-induced penile erection provides further evidence for the involvement of dopamine receptors, particularly the D4 receptor, in penile erection. [, ] Additionally, clozapine's effects on larval zebrafish swimming behavior, which were prevented by ABT-724, suggest a potential interaction between these two compounds at D4 receptors. []

Domperidone

  • Compound Description: Domperidone is a peripheral dopamine D2 receptor antagonist used to treat nausea and vomiting. It has limited access to the central nervous system. []
  • Relevance: Domperidone's inability to block ABT-724-induced penile erection suggests that the pro-erectile effect of ABT-724 is mediated by dopamine receptors located within the central nervous system, rather than peripherally. This finding highlights the importance of central dopamine D4 receptor activation in mediating ABT-724's effects. []

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. It enhances nitric oxide signaling, leading to increased blood flow to the penis. []
  • Relevance: The observed potentiation of ABT-724's pro-erectile effect by sildenafil suggests that combining a D4 agonist with a PDE5 inhibitor could be a promising therapeutic approach for treating erectile dysfunction. This synergistic interaction highlights the potential benefits of targeting multiple pathways involved in penile erection. []

Quinelorane

  • Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist. It has been investigated for its potential use in treating Parkinson's disease. []

(+)7-OH-DPAT

  • Compound Description: (+)7-OH-DPAT is a dopamine D3 receptor agonist. It is commonly used in research to investigate the role of D3 receptors in various physiological and behavioral processes. []
  • Relevance: Similar to quinelorane, (+)7-OH-DPAT's ability to induce penile erection and yawning in rats, with bell-shaped dose-response curves, contributes to the understanding of dopamine receptor involvement in these responses. The differing receptor selectivity profiles of (+)7-OH-DPAT (D3-preferring) and ABT-724 (D4-selective) highlight the potential distinct roles of these receptor subtypes in mediating these effects. []

PD 128,907

  • Compound Description: PD 128,907 is a selective dopamine D3 receptor agonist. [, ]
  • Relevance: Similar to quinelorane and (+)7-OH-DPAT, PD 128,907's ability to induce penile erection and yawning with bell-shaped dose-response curves, reinforces the involvement of dopamine receptors in these responses. The fact that both PD 128,907 (D3-selective) and ABT-724 (D4-selective) exhibit these effects suggests potential overlapping roles for D3 and D4 receptors in mediating these physiological processes. [, ]

PD-168,077

  • Compound Description: PD-168,077 is a selective dopamine D4 receptor agonist. []
  • Relevance: Despite being a D4 agonist like ABT-724, PD-168,077 failed to induce penile erection or yawning in rats. This suggests potential differences in the pharmacodynamic properties or downstream signaling pathways activated by these two D4 agonists, highlighting the complexity of dopamine receptor signaling in these physiological responses. []

RO-10-5824

  • Compound Description: RO-10-5824 is a selective dopamine D4 receptor agonist. []
  • Relevance: Similar to PD-168,077, RO-10-5824's failure to induce penile erection or yawning in rats, despite being a D4 agonist like ABT-724, suggests potential differences in their pharmacological profiles or downstream signaling pathways. This further underscores the complexity of D4 receptor pharmacology and its role in mediating these physiological responses. []

CP226-269

  • Compound Description: CP226-269 is a selective dopamine D4 receptor agonist. []
  • Relevance: In line with the findings for PD-168,077 and RO-10-5824, CP226-269's inability to elicit penile erection or yawning in rats suggests that not all D4 agonists share the same pharmacological profile as ABT-724 in terms of these specific physiological responses. This highlights the diversity in downstream signaling pathways and physiological effects that can be elicited by different D4 agonists. []

S33084

  • Compound Description: S33084 is a selective dopamine D3 receptor antagonist. []
  • Relevance: S33084's inability to modify apomorphine-induced penile erection and yawning suggests that dopamine D3 receptors may not play a significant role in mediating these responses. This finding further supports the idea that the pro-erectile and yawning effects of apomorphine are primarily mediated through other dopamine receptor subtypes, such as D2 receptors. []

SB-277011

  • Compound Description: SB-277011 is a selective dopamine D3 receptor antagonist. []
  • Relevance: Consistent with the findings for S33084, SB-277011's inability to alter apomorphine-induced penile erection and yawning suggests that D3 receptor blockade does not significantly impact these responses. This further strengthens the evidence pointing towards other dopamine receptor subtypes, particularly D2 receptors, as the primary mediators of these effects. []

L-745,870

  • Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. [, ]
  • Relevance: Similar to S33084 and SB-277011, L-745,870's inability to modify apomorphine-induced penile erection and yawning suggests that dopamine D4 receptor blockade does not significantly influence these responses. This supports the notion that D4 receptors may not play a primary role in mediating these effects. []

RBI-257

  • Compound Description: RBI-257 is a selective dopamine D4 receptor antagonist. []
  • Relevance: Like L-745,870, RBI-257's lack of effect on apomorphine-induced penile erection and yawning suggests that blocking D4 receptors does not significantly impact these physiological responses. This supports the idea that D4 receptors are not essential for these apomorphine-mediated effects. []

L-741,626

  • Compound Description: L-741,626 is a preferential dopamine D2 receptor antagonist. It exhibits a higher affinity for D2 receptors compared to other dopamine receptor subtypes. [, ]
  • Relevance: L-741,626's ability to prevent apomorphine-induced penile erection and yawning, in contrast to the D3 and D4 antagonists tested, strongly suggests that dopamine D2 receptors play a crucial role in mediating these responses. This finding provides further evidence for the importance of D2 receptors in these physiological processes. []

Methylphenidate

  • Compound Description: Methylphenidate is a dopamine and norepinephrine reuptake inhibitor commonly used to treat attention-deficit/hyperactivity disorder (ADHD). [, , ]
  • Relevance: Methylphenidate serves as a positive control in studies evaluating ABT-724's efficacy in rat models of ADHD. The similar behavioral improvements observed with both ABT-724 and methylphenidate suggest that targeting D4 receptors could be a potential therapeutic strategy for managing ADHD symptoms, although the mechanisms of action might differ. [, , ]

Pramipexole

  • Compound Description: Pramipexole is a dopamine D2/D3 receptor agonist, with a higher affinity for D3 receptors. It is clinically used to treat Parkinson's disease and restless legs syndrome. [, , ]
  • Relevance: Pramipexole is included in studies exploring the self-administration potential of dopamine agonists in rhesus monkeys. The observation that pramipexole, but not ABT-724, maintained self-administration suggests potential differences in their reinforcing properties despite both acting on dopamine receptors. This highlights the complexities of dopamine receptor signaling in reward pathways. [, , ]

Quinpirole

  • Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist, displaying a preference for D2 receptors. It is primarily used in research to investigate the role of dopamine receptors in various behavioral and physiological processes. [, ]
  • Relevance: Similar to pramipexole, quinpirole is included in self-administration studies with rhesus monkeys. Its ability to maintain self-administration, in contrast to ABT-724, further emphasizes the distinct profiles of these compounds regarding their reinforcing effects, despite both targeting dopamine receptors. [, ]

Sumanirole

  • Compound Description: Sumanirole is a selective dopamine D2 receptor agonist. [, , ]
  • Relevance: Sumanirole is included in studies investigating the antidepressant-like effects of dopamine agonists and their self-administration potential. While sumanirole exhibited antidepressant-like effects, it was not self-administered. This contrasts with ABT-724, which showed some self-administration potential but did not display consistent antidepressant-like effects in the same study. These findings highlight the complexities of dopamine receptor subtype selectivity in mediating distinct behavioral and pharmacological effects. [, , ]

SKF 81297

  • Compound Description: SKF 81297 is a selective dopamine D1 receptor agonist. [, ]
  • Relevance: SKF 81297 is included in studies investigating the effects of dopamine receptor agonists on impulsive choice and antidepressant-like effects. Unlike ABT-724, which is a D4 agonist, SKF 81297 did not significantly affect impulsive choice but showed antidepressant-like activity. These distinct profiles demonstrate the specific roles of different dopamine receptor subtypes in mediating these behavioral effects. [, ]

SCH 23390

  • Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist. [, ]
  • Relevance: SCH 23390 is investigated alongside ABT-724 in a study evaluating the effects of dopamine receptor ligands on impulsive choice. Notably, both SCH 23390 and ABT-724 increased impulsive choice, suggesting a potential interaction or convergence of D1 and D4 receptor signaling pathways in modulating this behavior. []

PG01037

  • Compound Description: PG01037 is a selective dopamine D3 receptor antagonist. [, ]
  • Relevance: PG01037 is included in studies examining the role of dopamine receptor subtypes in impulsive choice and antidepressant-like effects. While PG01037 did not affect impulsive choice, it attenuated the antidepressant effects of D2/D3 agonists, suggesting a potential role for D3 receptors in mediating these effects, distinct from the D4 receptor targeted by ABT-724. [, ]

GBR 12909

  • Compound Description: GBR 12909 is a selective dopamine transporter inhibitor. It increases extracellular dopamine levels by preventing its reuptake into presynaptic neurons. []
  • Relevance: GBR 12909 is included in a study investigating the effects of dopaminergic compounds on impulsive choice. Unlike ABT-724, which acts directly on the D4 receptor, GBR 12909 did not selectively affect impulsive choice. This difference highlights the distinct mechanisms of action of these compounds and suggests that selectively targeting D4 receptors may be a more precise approach for modulating impulsive behavior. []

ABT-670

  • Compound Description: ABT-670 is a potent and selective dopamine D4 receptor agonist. It was developed as a second-generation compound based on the structural framework of ABT-724. []
  • Relevance: ABT-670 shares the D4 agonist profile with ABT-724, but it exhibits superior oral bioavailability, making it a more suitable candidate for clinical development. This structural modification highlights the importance of optimizing pharmacokinetic properties while maintaining the desired pharmacological activity. []

Properties

CAS Number

70006-24-5

Product Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20)

InChI Key

FRPJGTNLZNXQEX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4

Solubility

41.3 [ug/mL]

Synonyms

ABT-724; ABT 724; ABT724; UNII-4WV2575JWT;;1H-Benzimidazole, 2-((4-(2-pyridinyl)-1-piperazinyl)methyl)-

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.